5-chloro-4-methyl-1H-indole-2-carboxylic acid
Overview
Description
5-Chloro-4-methyl-1H-indole-2-carboxylic acid is an indole derivative, a class of compounds known for their significant biological and pharmacological activities. Indole derivatives are prevalent in natural products and synthetic drugs, playing crucial roles in various biological processes .
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways would depend on the specific biological activity being exerted.
Result of Action
Given the broad-spectrum biological activities of indole derivatives, it can be inferred that the compound may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
5-Chloro-4-methyl-1H-indole-2-carboxylic acid interacts with various enzymes, proteins, and other biomolecules. It is used in the synthesis of 4-(3-aminomethylphenyl)piperidine-1-carboxamides, potent, selective, and orally bioavailable inhibitors of βII tryptase . This suggests that it may interact with enzymes such as tryptase in biochemical reactions.
Cellular Effects
They are used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders .
Molecular Mechanism
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Metabolic Pathways
Indole is a product of the metabolism of tryptophan, an essential amino acid, by intestinal microorganisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-4-methyl-1H-indole-2-carboxylic acid typically involves the chlorination of 4-methylindole followed by carboxylation. One common method includes the reaction of 4-methylindole with a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 5-position. The resulting 5-chloro-4-methylindole is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the chlorination and carboxylation steps is common in large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can introduce different functional groups at the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted indoles, alcohols, aldehydes, and quinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Chloro-4-methyl-1H-indole-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex indole derivatives with potential biological activities.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to natural indole compounds.
Medicine: Research explores its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Industry: It is utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
5-Chloroindole-2-carboxylic acid: Similar in structure but lacks the methyl group at the 4-position.
4-Methylindole-2-carboxylic acid: Similar but lacks the chlorine atom at the 5-position.
5-Fluoro-4-methyl-1H-indole-2-carboxylic acid: Similar but has a fluorine atom instead of chlorine at the 5-position.
Uniqueness
5-Chloro-4-methyl-1H-indole-2-carboxylic acid is unique due to the presence of both chlorine and methyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its binding affinity to specific molecular targets and improve its pharmacological properties .
Properties
IUPAC Name |
5-chloro-4-methyl-1H-indole-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-5-6-4-9(10(13)14)12-8(6)3-2-7(5)11/h2-4,12H,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGPOPGCRIYJLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C=C(N2)C(=O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50536-61-3 | |
Record name | 5-chloro-4-methyl-1H-indole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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